The synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride can be achieved through various methods. A notable approach involves a concise and efficient route starting from epichlorohydrin, as described in the paper "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid." []. This synthetic route emphasizes operational simplicity and avoids the need for chromatographic purification, making it suitable for high-throughput applications.
Another method involves a multi-step synthesis starting from dimethoxyacetaldehyde and serine methyl ester. This practical route relies on reductive amination, intramolecular acetalization, elimination, hydrogenation, and acidic ester hydrolysis to yield the enantiopure Fmoc-protected morpholine-3-carboxylic acid [].
For instance, it has been employed in the synthesis of (2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134), a promising orally active small molecule gap-junction modifier [, ]. This compound is currently being investigated for its potential therapeutic benefits in treating atrial fibrillation [, ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: